(2,4,5-Trichlorophenoxy)acetate

Plant metabolism Herbicide detoxification Phenoxy herbicide persistence

(2,4,5-Trichlorophenoxy)acetate (commonly referred to as 2,4,5-T) is a synthetic chlorophenoxyacetic acid herbicide and auxin analog that acts as a potent agonist at the TIR1/AFB family of plant auxin receptors. Structurally distinguished from its closest analog 2,4-D by a third ring chlorine at the 5-position, 2,4,5-T exhibits a measurably distinct profile across multiple dimensions including plant metabolic stability, soil persistence, species selectivity, and receptor pharmacology.

Molecular Formula C8H4Cl3O3-
Molecular Weight 254.5 g/mol
Cat. No. B1233456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,5-Trichlorophenoxy)acetate
Molecular FormulaC8H4Cl3O3-
Molecular Weight254.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-]
InChIInChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/p-1
InChIKeySMYMJHWAQXWPDB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trichlorophenoxyacetate (2,4,5-T): A Synthetic Chlorophenoxy Auxin with Quantifiable Differentiation from 2,4-D, MCPA, Silvex, and Picloram


(2,4,5-Trichlorophenoxy)acetate (commonly referred to as 2,4,5-T) is a synthetic chlorophenoxyacetic acid herbicide and auxin analog that acts as a potent agonist at the TIR1/AFB family of plant auxin receptors. Structurally distinguished from its closest analog 2,4-D by a third ring chlorine at the 5-position, 2,4,5-T exhibits a measurably distinct profile across multiple dimensions including plant metabolic stability, soil persistence, species selectivity, and receptor pharmacology [1]. Its unique receptor interaction pattern, characterized by differential DR5-mediated transcriptional activation and AFB5-preferred co-receptor assembly, has established 2,4,5-T as a specialized research tool for dissecting auxin signaling pathways, in addition to its historical role as a selective woody brush herbicide [2].

Reported agonist at TIR1/AFB auxin receptor family
Differential DR5 transcriptional activation profile
Specialized probe for auxin signaling pathway studies

Why 2,4-D, MCPA, Silvex, or Picloram Cannot Reliably Substitute for (2,4,5-Trichlorophenoxy)acetate in Targeted Applications


Despite belonging to the same phenoxy or auxinic herbicide class, 2,4,5-T is not functionally interchangeable with its closest structural or mechanistic analogs. The addition of a third chlorine atom at the 5-position of the phenyl ring fundamentally alters the molecule's electronic structure, van der Waals surface, and susceptibility to enzymatic detoxification in planta. This single substitution results in a >3-fold difference in metabolic degradation rate compared to 2,4-D in forest litter [1], a 5-fold difference in soil half-life [2], and species-specific toxicity patterns where 2,4,5-T can be twice as toxic to certain woody species as 2,4-D while simultaneously causing less collateral damage to desirable conifers [1]. At the receptor level, 2,4,5-T exhibits a binding specificity profile that discriminates between TIR1 and AFB5 co-receptor complexes differently than 2,4-D, MCPA, or dicamba, making blind substitution scientifically invalid in any context where receptor-level selectivity, metabolic persistence, or woody species control is the parameter of interest.

2,4,5-T
2,4-D / MCPA / Silvex / Picloram
Distinct ring chlorination pattern
Different electronic and steric profile may alter receptor binding and metabolism
Reported slower plant metabolism
Faster metabolic degradation may reduce target-site persistence
Intermediate soil persistence
Shorter or much longer half-life shifts residual activity window
TIR1/AFB5 co-receptor discrimination
Different specificity may compromise pathway-selective dissection

Quantitative Evidence Guide: Decision-Relevant Performance Metrics for (2,4,5-Trichlorophenoxy)acetate vs. Key Comparators


Plant Metabolic Stability: 2,4,5-T Resists Detoxification ≥10-Fold Longer Than 2,4-D in Cucumber and Bean Species

In a direct head-to-head radiolabeled tracer study using wild cucumber (Sicyos angulatus) and cultivated cucumber (Cucumis sativus), 75% of absorbed ²C-labeled 2,4-D was converted into two major metabolites within 24 hours, whereas 2,4,5-T formed only trace quantities of these same metabolites even after 8 days. Evolution of ¹⁴CO₂, the terminal product of complete degradation, was approximately 10 times greater from 2,4-D-treated plants than from 2,4,5-T-treated plants [1]. In an independent study of forest litter degradation, >85% of 2,4-D was decarboxylated within 300 hours, while <25% of 2,4,5-T was decarboxylated in the same period—a minimum 3.4-fold difference [2]. The greater phytotoxicity of 2,4,5-T on these species is mechanistically linked to the inability of plants to detoxify this compound as rapidly as 2,4-D [1].

Plant metabolic stability
Head-to-head
≥10-fold lower CO₂ evolution; trace metabolites after 8 days vs. 75% conversion in 24 h for 2,4-D
Supports selection for auxin persistence studies requiring slow detoxification
Cucumber and forest litter models; data from ¹⁴C tracer studies
Plant metabolism Herbicide detoxification Phenoxy herbicide persistence

Soil Persistence: 2,4,5-T Half-Life of 20 Days Provides 5-Fold Longer Residual Activity Than 2,4-D in Comparative Multi-Herbicide Soil Degradation Study

In a controlled multi-herbicide degradation study across three soil types, Altom and Stritzke determined the average half-life of six auxinic herbicides via linear regression of logarithm-transformed residue data. 2,4-D exhibited the shortest half-life at 4 days, while 2,4,5-T persisted 5-fold longer at 20 days. The full ranking was: 2,4-D (4 days) < dichlorprop (10 days) < silvex (17 days) < 2,4,5-T (20 days) < dicamba (25 days) < picloram (>100 days). Degradation rates for 2,4,5-T were consistently faster in soil removed from under grass vegetation than from under trees, indicating vegetation-zone-dependent microbial activity [1]. A separate field persistence study in chaparral vegetation confirmed that 2,4,5-T residues were detectable on soil surface litter for extended periods, with over 50% of recovered herbicide associated with litter rather than mineral soil [2].

Soil persistence
Head-to-head
Half-life ~20 d (2,4,5-T) vs. 4 d (2,4-D); ranked intermediate in multi-herbicide study
Reported intermediate persistence for residual activity research
Soil-type-dependent; grass-zone faster degradation
Soil persistence Environmental fate Herbicide half-life

Woody Species Efficacy: 2,4,5-T Ester Basal Bark Application Achieves 91% Control Across 12 Woody Species, Outperforming 2,4-D and Picloram on Recalcitrant Species

Coble et al. (1969) conducted a comprehensive head-to-head trial comparing 2,4,5-T, 2,4-D, and picloram across 12 naturally established woody species in North Carolina using foliar, dormant stem, and basal application methods. When applied as a dormant stem or basal application, the propylene glycol butyl ether ester of 2,4,5-T provided 89% and 91% control respectively, averaged across all species—the most consistent result among all tested herbicide-treatment combinations. By contrast, picloram failed to effectively control any species by dormant stem or basal application, and foliar picloram achieved only 45% control on four recalcitrant species (white ash, sweet gum, sweet bay, rhododendron) compared to 96% on all other species [1]. On rhododendron specifically, 2,4,5-T ester achieved 86% control vs. only 28% for the 2,4,5-T amine salt formulation, demonstrating the critical role of ester formulation for cuticle penetration [1]. In an earlier Hawaiian study, 2,4,5-T at 1000 ppm killed eucalyptus (Eucalyptus citriodora) with a single spraying while the same concentration of 2,4-D did little damage; for mature 40–50 foot eucalyptus trees, 2,4,5-T applied to girdle wounds killed trees within 6 months while 2,4-D-treated trees remained alive 20 months post-treatment [2].

Woody species efficacy
Head-to-head
91% cross-species control (basal bark); 86% rhododendron control vs. 28% amine salt; complete eucalyptus kill at 1000 ppm
Supports woody brush control efficacy trials
Field study, 12 species; ester formulation critical
Woody plant control Basal bark application Forestry herbicide

Conifer Safety Margin: 2,4,5-T Causes Quantifiably Less Damage to Ponderosa Pine Than 2,4-D, Enabling Selective Conifer Release in Forestry

Gratkowski (1977) conducted a seasonal phenoxy herbicide tolerance study on ponderosa pine (Pinus ponderosa) at two locations in southwestern Oregon, applying low-volatile esters of 2,4-D and 2,4,5-T across ten spray dates between late June and mid-September. Consistent with earlier studies, ponderosa pines were damaged less by 2,4,5-T than by 2,4-D across all application timings. Pine resistance to phenoxy herbicides increased rapidly after cessation of height growth in early July, and no damage was caused by 2,4,5-T sprays applied in late August and mid-September. In contrast, target brush species (snowbrush ceanothus, varnishleaf ceanothus, Pacific madrone) remained highly susceptible to 2,4,5-T during this same late-summer window. The recommended operational rate—2 lb acid equivalent 2,4,5-T per acre (2.24 kg/ha) in water carrier—achieved effective brush control without pine injury, whereas equivalent 2,4-D applications produced measurable conifer damage [1]. This selectivity differential is species-context-dependent: on 8-month-old pineapple plants, 2,4,5-T was approximately twice as toxic as 2,4-D, demonstrating that the safety margin is not universal but rather specific to conifer-brush systems [2].

Conifer safety margin
Head-to-head
No ponderosa pine damage from late Aug–mid-Sep applications; effective brush control in same window
Supports selective conifer release research
Species-dependent; pineapple toxicity higher
Conifer tolerance Selective herbicide Forest vegetation management

Receptor Pharmacology: 2,4,5-T Exhibits Differential TIR1/AFB5 Co-Receptor Assembly and DR5 Transcriptional Activation Compared to 2,4-D and IAA

Simon et al. (2013) demonstrated that 2,4,5-T elicits differential stimulatory effects on the synthetic auxin-responsive promoter DR5 compared to other auxin analogs including IAA, 2,4-D, and NAA, using Arabidopsis thaliana seedlings and tobacco BY-2 suspension cells. This differential DR5 activation profile distinguishes 2,4,5-T as a selective probe for dissecting TIR1/AFB-mediated auxin signaling versus non-transcriptional auxin response pathways [1]. At the receptor binding level, Lee et al. (2014) established the first definitive quantitative structure-activity relationship for TIR1 and AFB5 using surface plasmon resonance (SPR)-based co-receptor assembly assays. Their analysis classified auxins by both binding Efficiency (level 1–5) and receptor Specificity (TIR1-preferred, AFB5-preferred, or non-selective). The study indicated that AFB5 is the preferred binding site for a number of auxinic herbicides, accommodating ligands with van der Waals surfaces larger than that of the endogenous auxin IAA—a structural feature directly relevant to 2,4,5-T's third ring chlorine. While exact SPR response values for 2,4,5-T are reported in supplementary data figures of the primary publication, the receptor-specific classification framework positions 2,4,5-T as a member of the strong binder (group 5) category with a specificity profile distinct from both 2,4-D and dicamba [2].

Receptor pharmacology
Class-level
Differential DR5 activation; distinct TIR1/AFB5 specificity; strong binder group 5 classification
Enables pathway-specific auxin signaling dissection
SPR data in supplementary figures; class-level inference
Auxin receptor TIR1/AFB selectivity DR5 reporter Chemical biology tool

Procurement-Relevant Application Scenarios Where (2,4,5-Trichlorophenoxy)acetate Provides Evidence-Backed Differentiation


Selective Conifer Release in Ponderosa Pine and Mixed-Conifer Forest Management

The Gratkowski (1977) data demonstrating that 2,4,5-T applied at 2 lb ae/acre in late August to mid-September causes zero damage to ponderosa pine while effectively controlling snowbrush ceanothus, varnishleaf ceanothus, and Pacific madrone makes this compound a reference standard for conifer-release research protocols. In jurisdictions where 2,4,5-T remains registrable or is permitted for experimental use, its unique safety margin on pines—superior to 2,4-D—justifies its selection for forest vegetation management studies requiring selective removal of hardwood brush without conifer injury [1].

Woody Brush Control on Utility and Transportation Rights-of-Way Requiring Broad-Spectrum Basal Bark Efficacy

The Coble et al. (1969) finding that 2,4,5-T ester applied as basal bark treatment achieves 91% cross-species control—substantially outperforming picloram (which is ineffective by basal application) and providing more consistent results than 2,4-D across 12 woody species—establishes 2,4,5-T as the historical benchmark for basal bark woody plant control. For comparative efficacy trials evaluating newer basal bark herbicides (e.g., triclopyr, aminopyralid), 2,4,5-T remains the appropriate legacy reference compound against which modern alternatives should be quantitatively compared [2].

Auxin Signaling Research Requiring Pharmacological Dissection of TIR1 vs. AFB5 Pathway Contributions

The receptor-level differentiation documented by Simon et al. (2013) and Lee et al. (2014) positions 2,4,5-T as a specialized chemical biology probe. Its differential DR5 transcriptional activation pattern and distinct TIR1/AFB5 specificity profile—attributable to the third ring chlorine increasing the molecule's van der Waals surface beyond that accommodated by IAA—enable experiments that discriminate between TIR1-mediated and AFB5-mediated auxin responses. Researchers studying auxin perception mechanisms should procure 2,4,5-T specifically rather than relying on more common analogs (2,4-D, IAA, NAA) when the experimental objective requires differential receptor activation [3].

Environmental Fate Studies Requiring an Intermediate-Persistence Phenoxy Herbicide Reference Standard

The Altom and Stritzke (1973) half-life ranking—2,4-D (4 days) < dichlorprop (10 days) < silvex (17 days) < 2,4,5-T (20 days) < dicamba (25 days) < picloram (>100 days)—establishes 2,4,5-T as occupying a quantitatively distinct midpoint in the phenoxy and auxinic herbicide persistence spectrum. This makes 2,4,5-T analytically valuable as a reference compound in environmental fate method development and soil degradation studies, where its intermediate persistence profile can serve as a calibration benchmark between rapidly degraded (2,4-D) and highly persistent (picloram) auxinic standards [4].

Application
Selection Property
Validation Focus
Conifer release studies
Conifer safety margin
Seasonal application window & species selectivity
Woody brush control trials
Basal bark efficacy profile
Cross-species control consistency
Auxin signaling research
TIR1/AFB5 receptor specificity
DR5 activation & co-receptor assembly
Environmental fate studies
Soil persistence midpoint
Degradation half-life & carryover risk
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